molecular formula C14H14ClF3N2O2 B6142496 2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride CAS No. 1049771-97-2

2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride

Cat. No.: B6142496
CAS No.: 1049771-97-2
M. Wt: 334.72 g/mol
InChI Key: WFTBHJZXTZMEIE-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a trifluoromethyl-substituted phenyl ring and a furan-2-ylmethylamino group. Its molecular formula is C₁₄H₁₄ClF₃N₂O₂ (molecular weight: ~332.71), and it exists as a hydrochloride salt to enhance solubility and stability . Structurally, the trifluoromethyl group (CF₃) is an electron-withdrawing substituent that increases lipophilicity and metabolic resistance, while the furan moiety may contribute to π-π interactions or hydrogen bonding in biological systems .

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2.ClH/c15-14(16,17)11-5-1-2-6-12(11)19-13(20)9-18-8-10-4-3-7-21-10;/h1-7,18H,8-9H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTBHJZXTZMEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CNCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride typically involves the reaction of furan-2-ylmethylamine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Structural Analogs with Trifluoromethylphenyl Substitutions

2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride (CAS 1049751-46-3)
  • Structure: Replaces the furan-2-ylmethyl group with a butan-2-ylamino substituent.
  • This substitution increases hydrophobicity (higher logP) compared to the furan-containing compound .
  • Molecular Weight : 293.74 g/mol vs. 332.71 g/mol for the target compound.
2-(Methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride
  • Structure: Substitutes the furan-2-ylmethyl group with a smaller methylamino group.
  • Key Differences: The methyl group reduces steric bulk, possibly enhancing binding to compact active sites.

Analogs with Furan-2-ylmethylamino Groups

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide (CAS 900641-80-7)
  • Structure : Differs in the phenyl substitution (4-chloro-3-CF₃ vs. 2-CF₃).
  • Key Differences : The para-chloro substituent introduces additional steric and electronic effects, which may alter receptor affinity or metabolic pathways .
  • Molecular Weight : 332.71 g/mol (identical to the target compound).
N-(2-Bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride
  • Structure : Replaces the trifluoromethylphenyl group with a bromophenyl ring.
  • Key Differences : Bromine’s larger atomic radius and polarizability may enhance halogen bonding but reduce metabolic stability compared to CF₃ .

Analogs with Varied Acetamide Substituents

2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (CAS 656227-27-9)
  • Structure : Contains a chloroacetamide and trifluoromethoxy group.
  • The chloro substituent increases electrophilicity, which may affect reactivity .
2-Chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide (CAS 1306606-27-8)
  • Structure : Incorporates a furan-2-ylmethoxy-methylphenyl group.
  • Key Differences : The extended ether chain adds flexibility and may improve solubility but could reduce membrane permeability .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Key Structural Features
Target Compound 332.71 ~2.8 2 5 CF₃, furan-2-ylmethylamino
N-[4-Chloro-3-CF₃-phenyl] analog 332.71 ~3.1 2 5 CF₃, 4-Cl, furan-2-ylmethylamino
2-(Butan-2-ylamino) analog 293.74 ~3.5 2 3 CF₃, aliphatic amino group
2-Chloro-N-[2-OCF₃-phenyl] analog 253.60 ~3.0 1 5 OCF₃, chloroacetamide

Notes:

  • The target compound’s CF₃ group enhances metabolic stability compared to methoxy or chloro analogs .
  • Furan-containing analogs generally exhibit higher hydrogen-bond acceptor counts, favoring interactions with polar residues in target proteins .

Biological Activity

The compound 2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride (CAS No. 838093-46-2) is a synthetic derivative with potential biological activity, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C14H13F3N2O2
  • Molecular Weight : 298.26 g/mol
  • Synonyms : 2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide; Acetamide, 2-[(2-furanylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]-

Research indicates that compounds similar to 2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide often exhibit diverse biological activities, including:

  • Antitumor Activity : Some derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, structural analogs have demonstrated IC50 values in the low micromolar range, indicating potent antitumor properties.
  • Antiviral Properties : Compounds with furan moieties have been studied for their ability to inhibit viral replication, particularly in the context of SARS-CoV-2. Research has identified non-peptidomimetic inhibitors targeting viral proteases that may be structurally related to this compound.
  • Binding Affinity : The compound's structure suggests potential interactions with specific biomolecular targets, such as receptors involved in pain modulation and inflammatory responses.

Case Studies

  • Antitumor Efficacy :
    • A study reported that a related compound exhibited an IC50 of 1.55 μM against cancer cell lines, demonstrating its potential as a chemotherapeutic agent .
    • Another investigation into thiazole-bearing molecules highlighted the importance of structural modifications for enhancing cytotoxicity against cancer cells .
  • Antiviral Activity :
    • Research into furan derivatives revealed their role as inhibitors of SARS-CoV-2 main protease, with promising results indicating low cytotoxicity and effective inhibition at sub-micromolar concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this class of compounds is heavily influenced by their chemical structure. Key points include:

  • The presence of electron-withdrawing groups (e.g., trifluoromethyl) enhances potency.
  • Modifications in the furan ring can lead to significant changes in biological activity.
Compound StructureBiological ActivityIC50 Value
2-Furanylmethyl derivativeAntitumor1.55 μM
Trifluoromethyl phenyl derivativeAntiviral< 1 μM

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